
Dipentyl sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentyl sulfosuccinate is a type of anionic surfactant, which is a sodium salt of alkyl ester of sulfosuccinic acid. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This compound is known for its excellent wetting, emulsifying, and solubilizing properties, making it a valuable compound in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipentyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation. The esterification stage involves the reaction of maleic anhydride with pentanol to form dipentyl maleate. This reaction typically occurs at elevated temperatures (around 115°C initially, then increased to 185-205°C) in the presence of a catalyst .
In the sulfonation stage, dipentyl maleate undergoes a reaction with sodium bisulfite to form this compound. This reaction is carried out under reflux conditions, where the mixture is heated and the vapors are condensed back into the liquid to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows the same basic synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Dipentyl sulfosuccinate primarily undergoes reactions typical of surfactants, including:
Oxidation: It can be oxidized under strong oxidative conditions.
Reduction: It is less commonly reduced due to its stable sulfonate group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester groups under basic conditions.
Major Products
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Substitution: Products include substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Dipentyl sulfosuccinate has a wide range of applications in scientific research:
Mecanismo De Acción
Dipentyl sulfosuccinate acts as a surfactant by reducing the surface tension between substances. It achieves this by aligning its hydrophobic (water-repelling) and hydrophilic (water-attracting) parts at the interface, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the alkyl chains interact with hydrophobic substances, facilitating their mixing .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl sulfosuccinate: Another sulfosuccinate surfactant with longer alkyl chains, commonly used as a stool softener and in industrial applications.
Sodium diamyl sulfosuccinate: Similar in structure but with different alkyl chain lengths, used in various industrial applications.
Uniqueness
Dipentyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring moderate wetting and emulsifying properties .
Propiedades
Número CAS |
59726-58-8 |
|---|---|
Fórmula molecular |
C14H26O7S |
Peso molecular |
338.42 g/mol |
Nombre IUPAC |
1,4-dioxo-1,4-dipentoxybutane-2-sulfonic acid |
InChI |
InChI=1S/C14H26O7S/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2/h12H,3-11H2,1-2H3,(H,17,18,19) |
Clave InChI |
CBCQTCPKFYFJEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
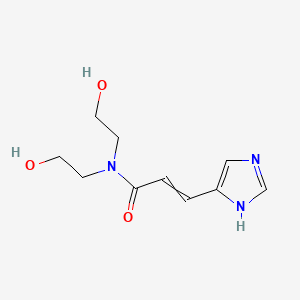
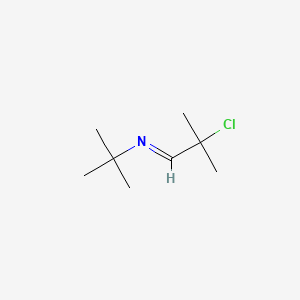
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
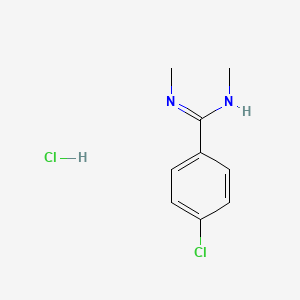
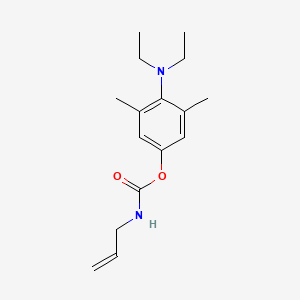

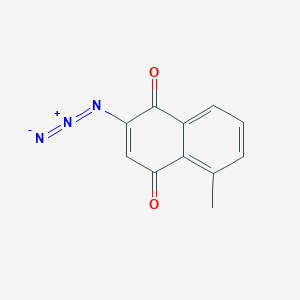


![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
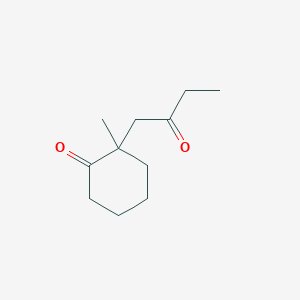
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)

